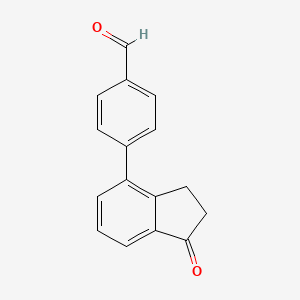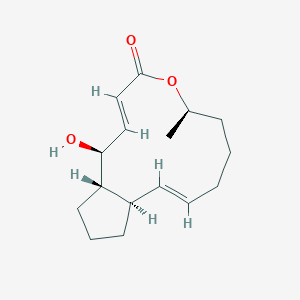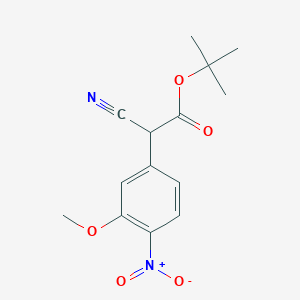
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is an organic compound that belongs to the family of aromatic aldehydes. This compound is characterized by the presence of an indene moiety fused with a benzaldehyde group. It is a white crystalline solid that is insoluble in water but soluble in various organic solvents. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde can be achieved through several methods. One common method involves the reaction of phthalic anhydride with p-toluidene, followed by oxidation using hydrogen peroxide (H2O2) in ethanol . This reaction typically requires reflux conditions for about 3 hours to achieve good conversion rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing by-products and ensuring the purity of the final product.
化学反应分析
Types of Reactions
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in ethanol is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles such as halogens or nitro groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
科学研究应用
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde: Similar structure with an additional oxygen atom in the indene moiety.
1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate: A related compound with a benzoate group instead of an aldehyde.
Indole derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of an indene moiety with a benzaldehyde group allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
893736-47-5 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
4-(1-oxo-2,3-dihydroinden-4-yl)benzaldehyde |
InChI |
InChI=1S/C16H12O2/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16(15)18/h1-7,10H,8-9H2 |
InChI 键 |
MBWLTDZQUPIEMB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CC=CC(=C21)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095713.png)
![2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid](/img/structure/B14095721.png)
![1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095727.png)

![2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14095736.png)
![2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095737.png)
![6-Methoxy-1-(4-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095743.png)
![1-(3-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095764.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095771.png)
![1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095777.png)
![2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol](/img/structure/B14095780.png)

![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B14095806.png)

